molecular formula C21H26N2O3S B6570179 2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide CAS No. 946290-52-4

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B6570179
CAS No.: 946290-52-4
M. Wt: 386.5 g/mol
InChI Key: FFYWKLMHACJNLW-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.16641387 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4,6-Trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure

The compound's structure can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Sulfonamides generally exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
  • Receptor Interaction : Some derivatives have been shown to interact with receptor tyrosine kinases, influencing cell signaling pathways related to growth and apoptosis.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Anticancer Activity

Studies indicate that sulfonamide derivatives can possess significant anticancer properties. For instance:

  • A study on related benzenesulfonamide analogs showed that they could inhibit cell proliferation in glioblastoma (GBM) cells. The compound AL106 exhibited a 78% inhibition rate at a concentration of 100 µM compared to 90% inhibition by cisplatin .

Cytotoxicity

Cytotoxicity assays reveal that this compound can induce cell death selectively in cancer cells while sparing non-cancerous cells. For example:

  • In U87 glioblastoma cells treated with AL106 at 10 µM, approximately 40% growth inhibition was observed .

Case Studies

Several case studies highlight the biological activity of related compounds:

Study 1: Anti-GBM Activity

A comprehensive study evaluated the cytotoxic effects of various benzenesulfonamide derivatives on GBM cells. The results indicated that:

Compound% Inhibition (100 µM)Morphological Changes
AL10678%Reduced cell size
AL3464.7%Altered morphology
Cisplatin90%Significant shrinkage

Study 2: Cardiovascular Effects

Another investigation assessed the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models. The findings suggested that certain derivatives could modulate cardiovascular responses through calcium channel inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the sulfonamide structure significantly impact its biological efficacy. For instance:

  • The presence of specific functional groups enhances anticancer activity and selectivity towards cancerous tissues while minimizing toxicity to normal cells.

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-20(24)23-10-6-7-17-8-9-18(13-19(17)23)22-27(25,26)21-15(3)11-14(2)12-16(21)4/h8-9,11-13,22H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYWKLMHACJNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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